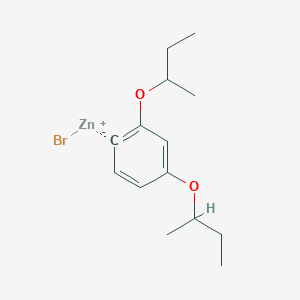

(2,4-Di-sec-Butyloxyphenyl)Zinc bromide

Description

(2,4-Di-sec-Butyloxyphenyl)zinc bromide is an organozinc compound characterized by a zinc center bonded to a bromine atom and a substituted aryl group bearing two bulky sec-butyloxy substituents at the 2- and 4-positions. Such aryl zinc bromides are pivotal intermediates in cross-coupling reactions (e.g., Negishi coupling) due to their stability and tunable reactivity . While synthesis protocols for analogous compounds (e.g., 2-chlorophenyl zinc bromide) involve zinc dust, cobalt catalysts, and aryl halides in acetonitrile , the di-substituted nature of this compound may necessitate modified conditions to accommodate steric challenges.

Properties

Molecular Formula |

C14H21BrO2Zn |

|---|---|

Molecular Weight |

366.6 g/mol |

IUPAC Name |

bromozinc(1+);1,3-di(butan-2-yloxy)benzene-6-ide |

InChI |

InChI=1S/C14H21O2.BrH.Zn/c1-5-11(3)15-13-8-7-9-14(10-13)16-12(4)6-2;;/h7-8,10-12H,5-6H2,1-4H3;1H;/q-1;;+2/p-1 |

InChI Key |

GUHSKYPCEFXEPT-UHFFFAOYSA-M |

Canonical SMILES |

CCC(C)OC1=CC(=[C-]C=C1)OC(C)CC.[Zn+]Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-di-sec-butyloxyphenyl)zinc bromide typically involves the reaction of 2,4-di-sec-butyloxyphenyl bromide with zinc powder in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2,4-di-sec-butyloxyphenyl bromide+Zn→(2,4-di-sec-butyloxyphenyl)zinc bromide

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions: (2,4-di-sec-butyloxyphenyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. It can also participate in oxidative addition and reductive elimination processes.

Common Reagents and Conditions:

- This reaction involves the use of palladium catalysts and boronic acids under mild conditions. The general reaction scheme is:

Suzuki-Miyaura Coupling: (2,4-di-sec-butyloxyphenyl)zinc bromide+boronic acid→coupled product

Oxidative Addition: This involves the addition of the zinc compound to a metal center, forming a new metal-carbon bond.

Reductive Elimination: This process involves the elimination of two ligands from a metal center, forming a new carbon-carbon bond.

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

Chemistry: In organic chemistry, (2,4-di-sec-butyloxyphenyl)zinc bromide is used as a reagent in cross-coupling reactions to form carbon-carbon bonds. It is particularly useful in the synthesis of complex organic molecules.

Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this compound can have significant biological and medicinal properties. For example, biaryl compounds synthesized through Suzuki-Miyaura coupling are often found in pharmaceuticals.

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and electronic materials. Its ability to form stable carbon-carbon bonds makes it valuable in the production of high-performance materials.

Mechanism of Action

The mechanism by which (2,4-di-sec-butyloxyphenyl)zinc bromide exerts its effects involves the formation of a zinc-carbon bond, which acts as a nucleophile in various reactions. In cross-coupling reactions, the zinc compound undergoes transmetalation with a palladium catalyst, followed by oxidative addition and reductive elimination to form the final product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

Key Observations :

- Steric Effects: The target compound’s sec-butyloxy groups introduce greater steric bulk than chloro or cyano substituents, likely reducing reaction rates in coupling reactions compared to less hindered analogs .

- Synthesis Challenges: Mono-substituted aryl zinc bromides (e.g., 2-chlorophenyl zinc bromide) achieve ~75% yield under standard conditions , but di-substituted analogs may require optimized protocols to mitigate steric hindrance during transmetallation.

Physicochemical Properties

Substituents critically influence solubility, lipophilicity, and stability:

Key Observations :

- Lipophilicity: The target compound’s sec-butyloxy groups likely increase XLogP3 compared to smaller substituents (e.g., cyano or fluoro), enhancing solubility in nonpolar solvents .

Crystallographic and Solid-State Behavior

Crystal structures of related bromides (e.g., 2-[(naphthalen-2-yl)methyl]isothiouronium bromide) reveal stabilization via charge-assisted N–H⋯Br hydrogen bonds and London dispersion forces . For the target compound, the bulky substituents may disrupt close packing, leading to less ordered crystalline phases compared to planar analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.